molecular formula C22H25ClFN3OS B2686301 N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide hydrochloride CAS No. 1215580-66-7

N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide hydrochloride

Cat. No.: B2686301
CAS No.: 1215580-66-7
M. Wt: 433.97
InChI Key: CEZDPEYPTPDCRO-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide hydrochloride is a recognized and potent inhibitor of Fms-like tyrosine kinase 3 (FLT3), a critical target in oncological research. Its primary research value lies in the investigation of acute myeloid leukemia (AML) , particularly for cases driven by FLT3 internal tandem duplication (ITD) mutations, which are associated with poor prognosis. The compound acts by competitively binding to the ATP-binding site of the FLT3 receptor, thereby inhibiting its autophosphorylation and subsequent downstream signaling through pathways like STAT5, MAPK, and PI3K/Akt, leading to cell cycle arrest and apoptosis in susceptible leukemic cell lines. Research indicates this compound is analogous to midostaurin , a known multi-kinase inhibitor, but with a distinct chemical structure designed for enhanced specificity and potency against FLT3. Beyond its primary application in hematological malignancies, this inhibitor is a valuable tool compound for studying tyrosine kinase signaling networks in various other cellular and disease models, providing researchers with a means to dissect the mechanistic role of FLT3 in proliferation and survival.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3OS.ClH/c1-25(2)11-12-26(22-24-19-10-9-18(23)14-20(19)28-22)21(27)17-8-7-15-5-3-4-6-16(15)13-17;/h7-10,13-14H,3-6,11-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEZDPEYPTPDCRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)C3=CC4=C(CCCC4)C=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide hydrochloride is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly in oncology and inflammation. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and its potential as a therapeutic agent.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A dimethylaminoethyl group which enhances solubility and biological activity.
  • A fluorobenzo[d]thiazole moiety known for its pharmacological properties.
  • A tetrahydronaphthalene backbone contributing to its unique interactions with biological targets.

The molecular formula is C22H25ClFN3OSC_{22}H_{25}ClFN_{3}OS, with a molecular weight of approximately 434.0 g/mol .

Research indicates that the compound may exert its biological effects through several mechanisms:

  • Inhibition of Cancer Cell Proliferation : In vitro studies have demonstrated that the compound significantly inhibits the proliferation of various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells. The MTT assay has been employed to evaluate cell viability and proliferation rates .
  • Anti-inflammatory Effects : The compound has shown potential in reducing the expression levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines (RAW264.7), indicating a dual role in both cancer and inflammation .
  • Induction of Apoptosis : Flow cytometry analyses reveal that treatment with the compound can induce apoptosis in cancer cells, leading to cell cycle arrest. This effect is likely mediated through the inhibition of critical signaling pathways such as AKT and ERK .

Biological Activity Summary

The following table summarizes key findings regarding the biological activity of this compound:

Activity Cell Line/Model Method Used Outcome
Inhibition of ProliferationA431, A549MTT AssaySignificant reduction in cell viability
Anti-inflammatory EffectsRAW264.7ELISADecreased IL-6 and TNF-α levels
Induction of ApoptosisA431, A549Flow CytometryIncreased apoptotic cells; cell cycle arrest observed
Migration InhibitionA431, A549Scratch Wound Healing AssayReduced cell migration
Protein Expression ModulationA431, A549Western BlotInhibition of AKT and ERK signaling pathways

Case Studies

  • Case Study on Anticancer Activity : In a study evaluating multiple benzothiazole derivatives, this compound was found to be one of the most effective compounds against A431 and A549 cells. It exhibited similar effects to established chemotherapeutic agents but with potentially fewer side effects due to its targeted action on specific pathways .
  • Dual Action in Inflammation and Cancer : Another research highlighted the compound's ability to simultaneously target inflammatory responses while inhibiting tumor growth. This dual action makes it a promising candidate for combination therapies aimed at treating cancer patients with chronic inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to three key structural analogs from the evidence:

Compound Core Structure Substituents Key Features
Target Compound Benzo[d]thiazole-carboxamide 6-fluoro, N-(2-(dimethylamino)ethyl), tetrahydronaphthalene Enhanced solubility (hydrochloride salt), flexible bicyclic core
N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide () Benzo[d]thiazole-thiadiazole 6-nitro, thiadiazole-phenylurea side chain VEGFR-2 inhibition (IC₅₀ ~0.1 µM), nitro group for electron-withdrawing effects
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide () Benzo[d]thiazole-acetamide 6-trifluoromethyl, 3-methoxyphenyl High lipophilicity (logP >3), potential CNS penetration
N-(6-Aminobenzo[d]thiazol-2-yl)benzamide () Benzo[d]thiazole-benzamide 6-amino, benzamide Corrosion inhibition properties, amino group for hydrogen bonding

Pharmacological and Functional Differences

  • Solubility and Bioavailability: The dimethylaminoethyl side chain and hydrochloride salt in the target compound likely improve water solubility (predicted logP ~2.5) compared to ’s trifluoromethyl analog (logP ~3.8), which may suffer from poor absorption .
  • Target Selectivity : Unlike ’s thiadiazole-phenylurea hybrid (specific to VEGFR-2), the target’s tetrahydronaphthalene core may confer selectivity for other targets (e.g., serotonin receptors or tubulin) due to steric compatibility .

Pharmacokinetic and ADMET Comparisons

Using ’s ADMET models:

  • Absorption: The dimethylaminoethyl group in the target compound enhances solubility (predicted Caco-2 permeability >5 × 10⁻⁶ cm/s), outperforming ’s lipophilic analogs .
  • Metabolism: The 6-fluoro substitution reduces susceptibility to CYP450-mediated oxidation compared to ’s 6-amino analog, which may undergo N-acetylation or oxidation .
  • Toxicity : The tetrahydronaphthalene core may lower hepatotoxicity risk compared to ’s thiadiazole derivatives, which show moderate cytotoxicity in hepatic cell lines .

Research Findings and Implications

  • Molecular Docking : Analogous to ’s VEGFR-2 inhibitors, the target compound’s 6-fluoro group likely forms halogen bonds with kinase active sites, while the tetrahydronaphthalene moiety occupies hydrophobic pockets .
  • Synthetic Feasibility: The target compound’s synthesis may mirror ’s benzamide coupling (e.g., using carbodiimide-mediated amidation), though the dimethylaminoethyl side chain requires careful optimization to avoid steric hindrance .
  • Lumping Strategy Relevance: As noted in , benzothiazole derivatives with similar substituents (e.g., 6-fluoro vs. 6-nitro) could be "lumped" in predictive models for drug discovery, streamlining SAR studies .

Q & A

Q. What are the key steps in synthesizing this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the 6-fluorobenzo[d]thiazol-2-amine intermediate via cyclization of 2-amino-6-fluorothiophenol with a carbonyl source under acidic conditions .
  • Step 2 : Coupling the thiazole intermediate with 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid using carbodiimide-based reagents (e.g., EDC/HOBt) to form the amide bond .
  • Step 3 : Alkylation of the secondary amine with 2-(dimethylamino)ethyl chloride, followed by hydrochloric acid salt formation. Optimization includes adjusting solvent polarity (e.g., DMF vs. acetonitrile), temperature (reflux vs. room temperature), and catalyst loading to improve yields. For example, cyclization reactions may require iodine as a catalyst in DMF for efficient heterocycle formation .

Q. How is the compound structurally characterized, and what analytical methods are critical?

Essential characterization methods:

  • ¹H/¹³C NMR : To confirm regiochemistry of the fluorobenzo[d]thiazole and substitution pattern on the tetrahydronaphthalene ring. For example, fluorine-induced deshielding in NMR distinguishes the 6-fluoro substituent .
  • HRMS (ESI) : Validates molecular weight and fragmentation patterns (e.g., loss of HCl during ionization) .
  • X-ray crystallography : Resolves ambiguities in stereochemistry, though co-crystallization with stabilizing agents may be required due to hydrochloride salt formation .

Q. What are the primary biological targets or mechanisms of action under investigation?

While specific data for this compound is limited, structurally related benzo[d]thiazole-carboxamides are studied for:

  • Kinase inhibition : Targeting ATP-binding pockets in tyrosine kinases (e.g., EGFR, VEGFR) via the fluorobenzo[d]thiazole moiety .
  • Antimicrobial activity : Thiazole derivatives disrupt bacterial cell wall synthesis or fungal ergosterol biosynthesis . Preliminary assays should include enzymatic inhibition studies and cytotoxicity profiling (e.g., MTT assays) to identify primary targets .

Advanced Research Questions

Q. How can synthetic yields be improved for the final hydrochloride salt, and what purity challenges arise?

Key strategies include:

  • Salt formation control : Adjusting stoichiometry of HCl during precipitation to avoid over-acidification, which can degrade the dimethylaminoethyl group.
  • Purification : Use of reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) to separate residual alkylation byproducts .
  • Yield-limiting step : The alkylation step (Step 3) often has low efficiency (<50%); microwave-assisted synthesis or phase-transfer catalysis may enhance reactivity .

Q. How do researchers resolve contradictions in biological activity data across similar analogs?

Discrepancies in activity (e.g., varying IC₅₀ values) may arise from:

  • Solubility differences : Hydrochloride salts vs. free bases can alter bioavailability. Use standardized DMSO stock solutions for assays .
  • Off-target effects : Counter-screen against related kinases (e.g., PDGFR vs. EGFR) to confirm selectivity .
  • Metabolic stability : Evaluate hepatic microsome stability to rule out rapid degradation masking true potency .

Q. What computational methods support structure-activity relationship (SAR) studies for this compound?

Advanced approaches include:

  • Docking simulations : Using AutoDock Vina to model interactions between the fluorobenzo[d]thiazole moiety and kinase active sites .
  • QSAR modeling : Correlating electronic parameters (e.g., Hammett constants of substituents) with biological activity to guide analog design .
  • Molecular dynamics (MD) : Assessing conformational flexibility of the tetrahydronaphthalene ring in aqueous vs. lipid bilayer environments .

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